molecular formula C19H19ClN2O3 B2683992 5-chloro-2-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide CAS No. 941872-96-4

5-chloro-2-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide

Cat. No. B2683992
CAS RN: 941872-96-4
M. Wt: 358.82
InChI Key: HPJKPKJKDMFQRI-UHFFFAOYSA-N
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Description

The compound “5-chloro-2-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide” is a versatile material used in scientific research. It has been reported as a metabolite of the antidiabetic, Glyburide .


Synthesis Analysis

The synthesis of this compound has been reported in various studies. For instance, it has been reported as an intermediate in the synthesis of glyburide . More details about its synthesis can be found in the referenced studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 289.76 . More specific properties like boiling point, density, solubility, and others can be found in the referenced source .

Scientific Research Applications

Bioanalytical Method Development

A study by Zalavadia (2016) focused on developing a new bioanalytical method using micro-extraction and liquid chromatography-tandem mass spectrometry to quantify 5-chloro-2-methoxy-N-[2-(4sulfamoylphenyl)ethyl]benzamide in mouse plasma and whole blood. This method was essential due to the lack of existing bioanalytical methods for quantifying this compound in biological matrices (Zalavadia, 2016).

Antimicrobial and Antioxidant Activities

Yang et al. (2015) explored the antimicrobial and antioxidant activities of new benzamide compounds isolated from endophytic Streptomyces. This research highlights the potential of benzamide derivatives, like 5-chloro-2-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide, in developing new antimicrobial and antioxidant agents (Yang et al., 2015).

Fluorescence Enhancement in Analytical Applications

Faridbod et al. (2009) conducted a study on Glibenclamide, a related benzamide, to enhance the fluorescence intensity of erbium (Er), demonstrating its application in monitoring biochemical reactions and as a detector for high-performance liquid chromatography (Faridbod et al., 2009).

Anticancer Evaluation

Salahuddin et al. (2014) evaluated benzamide derivatives for their in vitro anticancer activity, highlighting the potential of these compounds, including this compound, in cancer treatment (Salahuddin et al., 2014).

Synthesis and Characterization in Chemical Research

Calvez et al. (1998) discussed the enantioselective synthesis of piperidines, which are closely related to the structure of the compound , indicating the relevance of such synthetic processes in chemical research (Calvez et al., 1998).

Potential Anti-Psoriasis Agents

Tang et al. (2018) synthesized thalidomide derivatives and evaluated their anti-inflammatory activity, offering insights into the use of benzamide derivatives in treating skin conditions like psoriasis (Tang et al., 2018).

Novel Synthesis for Antitubercular Scaffolds

Nimbalkar et al. (2018) synthesized novel benzamide derivatives for antitubercular activity, showcasing the role of benzamides in developing new treatments for tuberculosis (Nimbalkar et al., 2018).

properties

IUPAC Name

5-chloro-2-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-25-17-9-8-13(20)11-16(17)19(24)21-14-5-4-6-15(12-14)22-10-3-2-7-18(22)23/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJKPKJKDMFQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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